molecular formula C21H26Cl2N2O3 B14672630 1,1'-(9H-Xanthene-2,7-diyl)bis(2-(dimethylamino)ethanone) dihydrochloride CAS No. 37971-99-6

1,1'-(9H-Xanthene-2,7-diyl)bis(2-(dimethylamino)ethanone) dihydrochloride

Katalognummer: B14672630
CAS-Nummer: 37971-99-6
Molekulargewicht: 425.3 g/mol
InChI-Schlüssel: KDTTYYSNCRIKOI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,1’-(9H-Xanthene-2,7-diyl)bis(2-(dimethylamino)ethanone) dihydrochloride is a chemical compound with the molecular formula C19H24Cl2N2O2. It is known for its unique structural properties and is used in various scientific research applications. This compound is often utilized in the fields of chemistry, biology, and medicine due to its versatile chemical reactivity and potential therapeutic benefits .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(9H-Xanthene-2,7-diyl)bis(2-(dimethylamino)ethanone) dihydrochloride typically involves the reaction of xanthene derivatives with dimethylamino ethanone under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in its dihydrochloride form .

Analyse Chemischer Reaktionen

Types of Reactions

1,1’-(9H-Xanthene-2,7-diyl)bis(2-(dimethylamino)ethanone) dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Wissenschaftliche Forschungsanwendungen

1,1’-(9H-Xanthene-2,7-diyl)bis(2-(dimethylamino)ethanone) dihydrochloride has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 1,1’-(9H-Xanthene-2,7-diyl)bis(2-(dimethylamino)ethanone) dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1,1’-(9H-Xanthene-2,7-diyl)bis(2-(dimethylamino)ethanone) dihydrochloride is unique due to its specific structural features and reactivityIts ability to undergo multiple types of chemical reactions and its versatility in scientific research make it a valuable compound .

Eigenschaften

CAS-Nummer

37971-99-6

Molekularformel

C21H26Cl2N2O3

Molekulargewicht

425.3 g/mol

IUPAC-Name

[2-[7-[2-(dimethylazaniumyl)acetyl]-9H-xanthen-2-yl]-2-oxoethyl]-dimethylazanium;dichloride

InChI

InChI=1S/C21H24N2O3.2ClH/c1-22(2)12-18(24)14-5-7-20-16(9-14)11-17-10-15(6-8-21(17)26-20)19(25)13-23(3)4;;/h5-10H,11-13H2,1-4H3;2*1H

InChI-Schlüssel

KDTTYYSNCRIKOI-UHFFFAOYSA-N

Kanonische SMILES

C[NH+](C)CC(=O)C1=CC2=C(C=C1)OC3=C(C2)C=C(C=C3)C(=O)C[NH+](C)C.[Cl-].[Cl-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.